

comparative transcriptomics of kidney tissue after Voclosporin vs. tacrolimus treatment

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Transcriptomic Analysis of Voclosporin and Tacrolimus on Kidney Tissue

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of **voclosporin** and tacrolimus on kidney tissue. As direct comparative transcriptomic data in human kidney tissue is limited, this guide synthesizes findings from studies on human islets and targeted mRNA analysis in rat kidneys to offer insights into the differential effects of these two calcineurin inhibitors.

Executive Summary

Voclosporin and tacrolimus are both potent calcineurin inhibitors used for immunosuppression, particularly in the context of organ transplantation and autoimmune diseases like lupus nephritis. While they share a common downstream mechanism of inhibiting calcineurin, their distinct intracellular binding partners—**voclosporin** with cyclophilin A and tacrolimus with FK506-binding protein 12 (FKBP12)—may lead to differential gene expression and varied clinical profiles.[1][2] This guide explores these differences at the transcriptomic level based on currently available research.

Data Presentation





Comparative Gene Expression in Human Islets

A study on human islets revealed that tacrolimus has a more pronounced impact on gene expression compared to **voclosporin**. RNA sequencing showed that tacrolimus significantly downregulated 17 genes, many of which are involved in exocytosis.[3][4][5] In contrast, **voclosporin** demonstrated broader and milder effects on gene expression.[3][4][5]

Gene Symbol	Description	Fold Change (Tacrolimus)	Fold Change (Voclosporin)
SYT16	Synaptotagmin 16	Decreased	Minimal Change
TBC1D30	TBC1 Domain Family Member 30	Decreased	Minimal Change
PCK1	Phosphoenolpyruvate Carboxykinase 1	Decreased	Minimal Change
SMOC1	SPARC Related Modular Calcium Binding 1	Decreased	Minimal Change
SYT5	Synaptotagmin 5	Decreased	Minimal Change
PDK4	Pyruvate Dehydrogenase Kinase 4	Decreased	Minimal Change
CREM	CAMP Responsive Element Modulator	Decreased	Minimal Change

Note: This data is from a study on human islets, not kidney tissue, but provides the most direct available transcriptomic comparison. The study reported statistically significant decreases for the listed genes with tacrolimus treatment, while **voclosporin**'s effects were less pronounced. [3][4][5]

Comparative mRNA Expression of Kidney Tubular Transporters in Rats



A head-to-head comparison in a rat model analyzing the mRNA levels of key distal tubular transporters in the kidney cortex demonstrated significant differences between **voclosporin** and tacrolimus treatment.[6][7]

Gene Symbol (Rat)	Protein Name	mRNA Level Change (Tacrolimus vs. Vehicle)	mRNA Level Change (Voclosporin vs. Vehicle)
Slc12a3	Sodium-Chloride Cotransporter (NCC)	Significantly Lower	No Significant Change
Trpm6	Transient Receptor Potential Melastatin 6	Significantly Lower	No Significant Change
Cnnm2	Cyclin M2	Significantly Lower	No Significant Change
Trpv5	Transient Receptor Potential Vanilloid 5	Significantly Lower	No Significant Change
Slc8a1	Sodium-Calcium Exchanger 1 (NCX1)	Significantly Lower	No Significant Change
Ren	Renin	Significantly Higher	Significantly Higher
Cox-2	Cyclooxygenase-2	~60% Lower	Trend Towards Reduction

This data highlights that tacrolimus, but not **voclosporin**, significantly downregulates several key genes involved in calcium and magnesium transport in the kidney's distal convoluted tubule and connecting tubule in a rat model.[6][7][8]

Experimental Protocols Human Islet Transcriptomics

The methodology for the comparative transcriptomic analysis in human islets involved the following key steps:



- Islet Culture: Human islets were cultured for 48 hours in the presence of voclosporin (20 ng/mL and 60 ng/mL) or tacrolimus (10 ng/mL and 30 ng/mL), representing clinical trough and peak concentrations.[3][4][9]
- RNA Isolation: Total RNA was extracted from the treated human islets.
- RNA Sequencing: RNA sequencing was performed to analyze the transcriptomic profiles of the different treatment groups.
- Data Analysis: Differential gene expression analysis was conducted to identify genes that
 were significantly up- or downregulated by voclosporin or tacrolimus compared to vehicle
 controls.[3][4]

Rat Kidney Cortex mRNA Analysis

The experimental protocol for the targeted mRNA expression analysis in rat kidney cortex was as follows:

- Animal Model: Rats were treated with voclosporin, tacrolimus, or a vehicle control for 28 days, with dosing adjusted to achieve clinically therapeutic concentrations.[6][7]
- Tissue Collection: At the end of the treatment period, the kidney cortex was harvested.
- RNA Isolation: Total RNA was isolated from the kidney cortex tissue.
- Quantitative Reverse Transcription PCR (qRT-PCR): The mRNA levels of specific distal tubular transporters were quantified using qRT-PCR. Gene expression was normalized to a housekeeping gene (Actb).[6][7]
- Statistical Analysis: Statistical tests (e.g., one-way ANOVA with post hoc testing) were used to determine significant differences in mRNA expression between the treatment groups and the vehicle control.[6]

Mandatory Visualization Signaling Pathways of Voclosporin and Tacrolimus



Voclosporin Pathway Tacrolimus Pathway binds binds nhibits inhibits Common Downstream Pathway Active Calcineurin dephosphorylates NFAT (phosphorylated, cytoplasmic) translocates to nucleus NFAT (dephosphorylated, nuclear) activates Gene Transcription (e.g., IL-2)

Comparative Signaling Pathways of Voclosporin and Tacrolimus

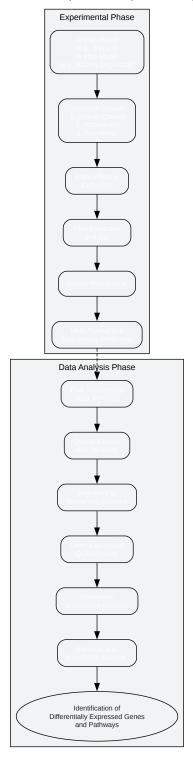
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Caption: Distinct binding partners, common target.



Experimental Workflow for Comparative Transcriptomics

General Workflow for Comparative Transcriptomics in Kidney Tissue



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Caption: From tissue to transcriptomic insights.

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- To cite this document: BenchChem. [comparative transcriptomics of kidney tissue after Voclosporin vs. tacrolimus treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684031#comparative-transcriptomics-of-kidney-tissue-after-voclosporin-vs-tacrolimus-treatment]

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